Compound Description: 1,2,3-Trichloro-4,5,6-trimethylbenzene is a substituted benzene derivative that exhibits a solid-state order-disorder transition. At 298 K, the crystal structure is disordered, with the molecule existing in six possible orientations within the monoclinic unit cell (space group P21/c, Z = 2). The disorder arises from the molecule’s ability to reorient about its pseudo-hexad axis. []
1,2,3-Trichloro-4-nitrobenzene
Compound Description: 1,2,3-Trichloro-4-nitrobenzene is a chloronitrobenzene (CNB) derivative. CNBs are utilized as chemical intermediates in various industrial processes, but have been identified as nephrotoxicants in rat renal models. Research suggests that the nephrotoxic effects of 1,2,3-trichloro-4-nitrobenzene may be attenuated by antioxidants and inhibitors of renal biotransformation systems. []
1,2,3-Trichloro-5-nitrobenzene
Compound Description: Similar to 1,2,3-trichloro-4-nitrobenzene, this compound is also a chloronitrobenzene (CNB) derivative, and demonstrates nephrotoxicity in isolated rat renal cortical cells. The mechanism of nephrotoxicity is thought to involve free radicals and metabolites, as antioxidant and cytochrome P450 inhibitor pretreatment reduced cellular toxicity. []
3,5,6-Trichloropyridin-2-ol
Compound Description: 3,5,6-Trichloropyridin-2-ol is a metabolite of chlorpyrifos, an organophosphate insecticide. A stable isotope-labeled analog of this compound (3,5,6-trichloropyridin-2-ol-2,3,4,5,6-13C5-15N) has been synthesized using trichloroacetyl chloride-1,2-13C2 and acrylonitrile-1,2,3-13C3-15N as starting materials. []
Compound Description: This compound class represents a family of cyclotetrasilane derivatives. Four diastereomers of 1,2,3-tris(diethylamino)-1,2,3,4-tetrathexylcyclotetrasilane (thexyl = 1,1,2-trimethylpropyl) were isolated and identified. The diastereomers, denoted as r-1,t-2,c-3,t-4-2, r-1,t-2,t-3,t-4-2, r-1,t-2,c-3,c-4-2, and r-1,c-2,t-3,t-4-2, exhibit distinct spectral properties and were characterized using techniques including NMR, IR, mass spectrometry, and UV spectroscopy. Single-crystal X-ray diffraction studies confirmed the structures of three of the diastereomers. []
1,2,3- and 1,2,4-Tribromobenzene
Compound Description: These compounds are tribrominated benzene derivatives. NMR studies have been conducted on these isomers to determine their chemical shifts and coupling constants. []
cis-1,2,3-Tribromocyclopropane and Hexabromocyclopropane
Compound Description: These compounds are brominated cyclopropane derivatives. X-ray crystallography was used to determine the structures of both cis-1,2,3-tribromocyclopropane and hexabromocyclopropane. This research focused on understanding the influence of bromine substituents on cyclopropane ring geometry, revealing that the C-C bond length increases with the number of bromine atoms. []
1,2,3-Trichloro-2-butene
Compound Description: This compound is a chlorinated alkene. Research has focused on understanding its reactivity. For example, 1,2,3-trichloro-2-butene undergoes addition reactions with hydrogen chloride. []
Properties
CAS Number
7126-16-1
Product Name
1,2,3-Trichloro-2-fluoropropane
IUPAC Name
1,2,3-trichloro-2-fluoropropane
Molecular Formula
C3H4Cl3F
Molecular Weight
165.42 g/mol
InChI
InChI=1S/C3H4Cl3F/c4-1-3(6,7)2-5/h1-2H2
InChI Key
LOROQHBGERJNAM-UHFFFAOYSA-N
SMILES
C(C(CCl)(F)Cl)Cl
Canonical SMILES
C(C(CCl)(F)Cl)Cl
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nirmatrelvir is an azabicyclohexane that is (1R,5S)-3-azabicyclo[3.1.0]hexane substituted by {(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}aminoacyl, 3-methyl-N-(trifluoroacetyl)-L-valinamide, methyl and methyl groups at positions 2S, 3, 6 and 6, respectively. It is the first orally administered inhibitor of SARS-CoV-2 main protease developed by Pfizer and used in combination with ritonavir for the treatment of COVID-19. It has a role as an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an anticoronaviral agent. It is a nitrile, a member of pyrrolidin-2-ones, a secondary carboxamide, a pyrrolidinecarboxamide, a tertiary carboxamide, an organofluorine compound and an azabicyclohexane. Nirmatrelvir (PF-07321332) is an orally bioavailable 3C-like protease (3CLPRO) inhibitor that is the subject of clinical trial NCT04756531. 3CLPRO is responsible for cleaving polyproteins 1a and 1ab of SARS-CoV-2. Without the activity of the SARS-CoV-2 3CLPRO, nonstructural proteins (including proteases) cannot be released to perform their functions, inhibiting viral replication. In 2020, Pfizer was investigating another potential treatment for SARS-CoV-2, [PF-07304814]. Both drugs were inhibitors of SARS-CoV-2 3CLPRO, but nirmatrelvir has the advantage of being orally bioavailable. Nirmatrelvir is advantageous in that it can be prescribed to patients before they require hospitalization, while [PF-07304814] requires intravenous administration in hospital. In December 2021, the FDA granted an emergency use authorization to Paxlovid, a co-packaged product containing both nirmatrelvir and [ritonavir], for the treatment of certain patients with mild-to-moderate COVID-19. It was fully approved by the FDA on May 25, 2023. Paxlovid was approved for use in Canada in January 2022 for the treatment of adult patients with mild-moderate COVID-19 and later granted conditional marketing authorization by the European Commission on January 27, 2022. Paxlovid is a co-packaged combination of nirmatrelvir, a second generation protease inhibitor, and ritonavir, a pharmacological enhancer, that is used to treated infection with the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) , the cause of the novel and severe coronavirus disease, 2019 (COVID-19). Paxlovid is given orally for 5 days in patients early in the course of infection and has not been linked to serum aminotransferase elevations or to clinically apparent liver injury. Nirmatrelvir is an orally bioavailable, peptidomimetic inhibitor of the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) main protease (Mpro; 3C-like protease; 3CL protease; 3CLpro; nsp5 protease), with potential antiviral activity against SARS-CoV-2 and other coronaviruses. Upon oral administration, nirmatrelvir selectively targets, binds to, and inhibits the activity of SARS-CoV-2 Mpro. This inhibits the proteolytic cleavage of viral polyproteins, thereby inhibiting the formation of viral proteins including helicase, single-stranded-RNA-binding protein, RNA-dependent RNA polymerase, 20-O-ribose methyltransferase, endoribonuclease and exoribonuclease. This prevents viral transcription and replication.